molecular formula C9H14N2O4S B1142429 2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride CAS No. 112195-27-4

2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride

Cat. No.: B1142429
CAS No.: 112195-27-4
M. Wt: 246.29 g/mol
InChI Key: OBKGPHQISCCCIY-UHFFFAOYSA-N
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Description

2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride is a useful research compound. Its molecular formula is C9H14N2O4S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves several steps:

    Condensation Reaction: 2-Aminophenol is reacted with 2’-methoxyphenylboronic acid to form 2-Amino-4-(2’-methoxy)phenol.

    Substitution Reaction: The resulting product is then reacted with sulfonyl chloride to produce an intermediate compound.

    Hydrochloride Formation: Finally, the intermediate compound is treated with hydrochloric acid to yield 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride[][1].

Chemical Reactions Analysis

2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines[][1].

    Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted sulfonamides[][1].

Scientific Research Applications

2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes[][1].

Mechanism of Action

The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes[][1].

Comparison with Similar Compounds

2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:

    2-Aminophenol: This compound is a precursor in the synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride and shares similar chemical properties.

    4-Aminophenol: Another related compound, used in the synthesis of dyes and pharmaceuticals.

    2-Amino-4-methylphenol: This compound has similar applications in organic synthesis and shares structural similarities[][1].

Properties

CAS No.

112195-27-4

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H14N2O4S/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5,10H2,1H3

InChI Key

OBKGPHQISCCCIY-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N

Origin of Product

United States

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